molecular formula C15H12BrNO7S2 B2811313 (4-Bromophenyl) 2-(4-methylsulfonyl-2-nitrophenyl)sulfinylacetate CAS No. 957480-78-3

(4-Bromophenyl) 2-(4-methylsulfonyl-2-nitrophenyl)sulfinylacetate

Cat. No.: B2811313
CAS No.: 957480-78-3
M. Wt: 462.29
InChI Key: QVBVXPYJZJASEJ-UHFFFAOYSA-N
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Description

(4-Bromophenyl) 2-(4-methylsulfonyl-2-nitrophenyl)sulfinylacetate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of bromine, sulfonyl, and nitro functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl) 2-(4-methylsulfonyl-2-nitrophenyl)sulfinylacetate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl) 2-(4-methylsulfonyl-2-nitrophenyl)sulfinylacetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

(4-Bromophenyl) 2-(4-methylsulfonyl-2-nitrophenyl)sulfinylacetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Bromophenyl) 2-(4-methylsulfonyl-2-nitrophenyl)sulfinylacetate involves its interaction with specific molecular targets and pathways. The presence of functional groups such as bromine, sulfonyl, and nitro allows it to engage in various biochemical interactions, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylsulfonylphenyl) indole derivatives: These compounds share the sulfonyl and phenyl groups and are known for their antimicrobial and anti-inflammatory activities.

    Other bromophenyl derivatives: Compounds with similar bromine and phenyl structures, which may exhibit comparable chemical reactivity and biological activity.

Uniqueness

(4-Bromophenyl) 2-(4-methylsulfonyl-2-nitrophenyl)sulfinylacetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

(4-bromophenyl) 2-(4-methylsulfonyl-2-nitrophenyl)sulfinylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO7S2/c1-26(22,23)12-6-7-14(13(8-12)17(19)20)25(21)9-15(18)24-11-4-2-10(16)3-5-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBVXPYJZJASEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)S(=O)CC(=O)OC2=CC=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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